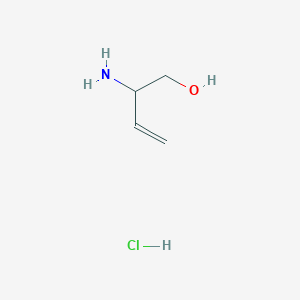

2-Aminobut-3-EN-1-OL hydrochloride

Description

Significance of Chiral Amino Alcohols as Synthetic Intermediates

Chiral amino alcohols are of paramount importance in medicinal and synthetic chemistry because they are integral structural components of numerous natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn Their value lies in their ability to serve as versatile chiral building blocks for the synthesis of more complex molecules. The stereocontrolled synthesis of acyclic intermediates with multiple chiral centers often relies on strategies that incorporate chiral amino alcohols. nih.gov For example, they are key fragments in various antiviral drugs and other biologically active compounds. nih.govfrontiersin.org

The pharmaceutical industry, in particular, has an increasing demand for single-enantiomer drug intermediates to ensure the safety and efficacy of new therapeutic agents. nih.gov Chiral amino alcohols are crucial precursors for synthesizing these enantiomerically pure compounds. nih.govacs.org Furthermore, the chiral β-amino alcohol scaffold is not only found in bioactive molecules but also serves as a critical component in the design of chiral ligands for asymmetric catalysis, further amplifying its importance in synthetic chemistry. westlake.edu.cn

Overview of Unsaturated Amino Alcohol Scaffolds

Unsaturated amino alcohol scaffolds, which contain one or more carbon-carbon double or triple bonds, offer additional functionality compared to their saturated counterparts. The presence of the double bond, as seen in allylic amino alcohols, provides a site for a wide range of chemical transformations. pnas.org These scaffolds are fundamental building blocks in contemporary organic synthesis due to the numerous and often highly stereoselective transformations they can undergo. pnas.org

These structures are prevalent in a variety of important molecules, including natural products and commercially available drugs. rsc.org Synthetic strategies often focus on the efficient construction of these scaffolds from simple, readily available starting materials. westlake.edu.cn The development of methods for the direct and stereoselective oxyamination of alkenes is a key area of research, aiming to provide streamlined access to these valuable unsaturated amino alcohol motifs. rsc.org

Structural Context of 2-Aminobut-3-EN-1-OL (B12102424) Hydrochloride within Butene Derivatives

2-Aminobut-3-en-1-ol hydrochloride is a specific butene derivative that contains key functional groups making it a chiral allylic amino alcohol. lookchem.com Its structure consists of a four-carbon butene chain with an amino group on the second carbon (C2) and a hydroxyl group on the first carbon (C1). The double bond is located between the third and fourth carbons (C3 and C4). The "2-Amino" and "1-ol" designations indicate the positions of the functional groups, while "but-3-en" specifies the location of the double bond.

The presence of a chiral center at the C2 position means the compound can exist as two different stereoisomers (enantiomers): (S)-2-aminobut-3-en-1-ol hydrochloride and (R)-2-aminobut-3-en-1-ol hydrochloride. lookchem.comalfa-chemistry.com The hydrochloride salt form makes the compound a stable, solid material that is often used in laboratory settings as a pharmaceutical intermediate and a building block in materials science. lookchem.com

Table 1: Physicochemical Properties of this compound Note: Data is for the free base or is not specified for a particular enantiomer in the source. The hydrochloride salt properties may vary.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀ClNO | lookchem.comechemi.com |

| Molecular Weight | 123.58 g/mol | alfa-chemistry.comechemi.comscbt.comscbt.com |

| Boiling Point | 174.6°C at 760 mmHg | lookchem.com |

| Flash Point | 59.4°C | lookchem.com |

| Vapor Pressure | 0.371 mmHg at 25°C | lookchem.com |

| Topological Polar Surface Area | 46.2 Ų | echemi.com |

| Hydrogen Bond Donor Count | 3 | alfa-chemistry.comechemi.com |

| Hydrogen Bond Acceptor Count | 2 | alfa-chemistry.comechemi.com |

| Rotatable Bond Count | 2 | echemi.com |

| CAS Number (S-enantiomer) | 219803-57-3 | lookchem.comscbt.com |

| CAS Number (R-enantiomer) | 313995-40-3 | alfa-chemistry.comscbt.com |

| CAS Number (racemic) | 99726-03-1 | cymitquimica.com |

Historical Perspectives on the Synthesis and Utility of Analogous Compounds

The synthesis of chiral amino alcohols has been a long-standing challenge and a focus of extensive research in organic chemistry. westlake.edu.cn Historically, many routes relied on derivatization from the "chiral pool" of naturally occurring amino acids, which limited the diversity of accessible structures. diva-portal.org A significant breakthrough was the development of the Sharpless asymmetric aminohydroxylation (ASAH), which allows for the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes. rsc.org This method uses an osmium catalyst and chiral ligands derived from cinchona alkaloids to control the stereochemistry of the product. rsc.org

Other classical methods for preparing chiral β-amino alcohols include the ring-opening of epoxides or aziridines and the hydrogenation of α-amino ketones. westlake.edu.cn More recent developments have focused on creating more efficient and modular catalytic strategies. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to produce chiral β-amino alcohols. westlake.edu.cn Similarly, palladium-catalyzed allylic C-H amination reactions have provided direct routes to syn-1,3-amino alcohol motifs, offering strategic advantages over multi-step sequences. nih.gov These advancements reflect a continuous effort to develop novel catalytic methods that construct these valuable compounds from simple precursors with high efficiency and stereocontrol. westlake.edu.cnrsc.org

Research Objectives and Scope for this compound Studies

The unique structure of this compound makes it a valuable target for various research applications. A primary objective is its utilization as a chiral building block in the synthesis of complex pharmaceutical compounds. lookchem.com Its bifunctional nature, combined with the reactive alkene moiety, allows for the construction of diverse molecular architectures with precise stereochemical control.

Further research focuses on its role as a versatile intermediate for creating new chiral ligands used in asymmetric catalysis. The development of novel synthetic pathways that employ this compound could lead to more efficient catalytic systems. In material science, studies may explore the incorporation of this compound into polymers or other materials to impart specific properties derived from its chiral structure and functional groups. lookchem.com The exploration of its stereoselective reactions is another key research area, aiming to expand the synthetic toolbox available to organic chemists for creating enantiomerically pure molecules. lookchem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobut-3-en-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZNOXQUQANQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminobut 3 En 1 Ol Hydrochloride and Its Stereoisomers

Direct Synthesis Routes for 2-Aminobut-3-EN-1-OL (B12102424) Hydrochloride

Direct synthesis routes aim to construct the 2-aminobut-3-en-1-ol skeleton efficiently, often through catalytic processes that control the position and stereochemistry of the newly formed amine group.

Catalytic allylic amination represents a powerful strategy for forming carbon-nitrogen bonds. Transition metals like iridium and palladium are central to these transformations, though organocatalytic methods have also been developed. The choice of catalyst is crucial as it typically dictates the regiochemical outcome—whether the nucleophilic amine attacks the internal or terminal carbon of the allyl system.

Iridium-catalyzed allylic amination is particularly well-suited for the synthesis of branched products like 2-aminobut-3-en-1-ol from monosubstituted allylic substrates. psu.edu These reactions generally favor the formation of the chiral, branched isomer over the linear, achiral alternative, a selectivity that is often difficult to achieve with traditional palladium catalysts. psu.edu The process typically employs a precursor complex such as [Ir(COD)Cl]₂ in combination with a chiral ligand, often a phosphoramidite, to induce high enantioselectivity. psu.eduresearchgate.net

The active catalyst is often generated in situ, and studies have shown that cyclometalated iridium complexes can be highly active and selective. berkeley.edu The reaction can be performed with a variety of nitrogen nucleophiles, including primary and secondary amines. organic-chemistry.org For primary amines, selective monoallylation can be achieved. organic-chemistry.org The use of polar solvents, such as ethanol (B145695), has been found to be essential for obtaining high product yields in some systems. organic-chemistry.org

Table 1: Key Features of Iridium-Catalyzed Allylic Amination

| Feature | Description | Reference |

|---|---|---|

| Catalyst Precursor | [Ir(COD)Cl]₂ is commonly used. | psu.eduresearchgate.net |

| Ligands | Chiral phosphoramidites are frequently employed to achieve high enantioselectivity. | psu.edupkusz.edu.cn |

| Regioselectivity | Generally favors the formation of branched, chiral products from simple allylic substrates. | psu.edu |

| Nucleophiles | A broad range of amines, including primary and secondary, can be used. | organic-chemistry.org |

| Solvent Effects | Polar solvents like ethanol can be crucial for high yields. | organic-chemistry.org |

Palladium-catalyzed asymmetric allylic amination is a widely studied and versatile method for C-N bond formation. While palladium catalysis often favors the formation of linear products, the development of specific ligands allows for the synthesis of branched amines with high enantioselectivity. tdx.catua.es The reaction can be applied to various substrates, including vinylethylene carbonates, to produce acyclic nucleoside analogs. rsc.org

The choice of chiral ligands, such as SEGPHOS or MeOBIPHEP, is critical for controlling both the regioselectivity and the enantioselectivity of the reaction, enabling the synthesis of optically active 1-aminated derivatives with high enantiomeric excess. organic-chemistry.orgnih.gov These reactions often proceed through the formation of a π-allylpalladium intermediate, with the nucleophile attacking this complex. tdx.cat The methodology is efficient for preparing 2-amino-3-buten-1-ol derivatives, which are valuable starting materials for natural product synthesis. tdx.cat

An alternative approach that avoids transition metals involves the use of organoselenium catalysts. An efficient method has been developed for preparing 3-amino allylic alcohols from terminal alkenes with excellent regio- and stereoselectivity. sysu.edu.cnnih.gov This reaction is notable for being hydroxy-controlled, meaning the presence of a hydroxyl group in the alkene substrate is crucial for directing the amination reaction. sysu.edu.cnnih.gov The process is catalyzed by compounds like diphenyl diselenide in the presence of an oxidant. This strategy represents a powerful tool for the difunctionalization of alkenes. rsc.org

The nucleophilic ring-opening of epoxides is a classic and effective method for synthesizing β-amino alcohols. rsc.org For the preparation of 2-aminobut-3-en-1-ol, the corresponding epoxide precursor is 1,2-epoxy-3-butene (also known as butadiene monoxide or vinyloxirane).

A direct synthesis involves the reaction of 1,2-epoxy-3-butene with aqueous ammonia. chemicalbook.com The use of a catalyst, such as scandium triflate, can promote the reaction. This method produces a mixture of two regioisomers: the desired 2-aminobut-3-en-1-ol and the byproduct 1-amino-3-buten-2-ol (B77924). The reaction conditions can be optimized to influence the ratio of these products. chemicalbook.com Other nitrogen nucleophiles, such as diallylamine, have also been used to open the vinyloxirane ring, yielding the corresponding N-substituted amino alcohol. whiterose.ac.uk

Table 2: Synthesis of 2-Aminobut-3-en-1-ol via Vinyloxirane Ring-Opening

| Reactants | Catalyst | Conditions | Product Yields | Reference |

|---|

Syntheses starting from butyne-based precursors provide another strategic route to the target molecule. One potential pathway involves the use of 2-butyn-1-ol (B121050) as a starting material. orgsyn.org This precursor can be synthesized from 1,3-dichloro-2-butene. orgsyn.org The triple bond of 2-butyn-1-ol could then be functionalized through various organic transformations to introduce the amine group at the C2 position and reduce the alkyne to an alkene.

Additionally, derivatives such as 4-aminobut-2-yn-1-ol (B1367204) can serve as precursors. These compounds can undergo electrophilic cyclization reactions to form highly substituted dihydropyrroles, demonstrating the utility of butyne derivatives in synthesizing nitrogen-containing heterocycles. acs.org

Multi-Step Approaches from Readily Available Chiral Precursors

The synthesis of enantiomerically pure compounds often relies on the use of starting materials that are already chiral and readily available, known as the "chiral pool." Several strategies have been developed to synthesize 2-aminobut-3-en-1-ol and its derivatives from such precursors.

Derivation from D-isoascorbic acid

While specific details on the direct synthesis of 2-aminobut-3-en-1-ol hydrochloride from D-isoascorbic acid are not extensively documented in the provided results, the use of ascorbic acid and its isomers as starting materials for chiral molecules is a well-established practice in organic synthesis. These precursors offer a rigid stereochemical framework that can be manipulated through a series of chemical transformations to yield a variety of chiral targets. The general approach would involve the selective modification and cleavage of the D-isoascorbic acid backbone to generate the desired four-carbon amino alcohol structure.

Transformations from Methyl (S)-(–)-lactate

Methyl (S)-(–)-lactate is another readily available chiral starting material. Its conversion to a desired stereoisomer of 2-aminobut-3-en-1-ol would necessitate a sequence of reactions to introduce the vinyl group and convert the carboxylic acid functionality into a protected amino alcohol. This could involve, for instance, the reduction of the ester to an alcohol, protection of the resulting hydroxyl group, conversion of the remaining hydroxyl group to a leaving group, followed by elimination to form the double bond, and subsequent introduction of the amino group. The stereochemistry of the final product would be dictated by the stereocenter present in the starting methyl (S)-(–)-lactate.

Synthesis from 1-amino-3-buten-2-ol

A more direct route involves the use of racemic 1-amino-3-buten-2-ol as a precursor. nih.gov This racemic mixture can be synthesized and then subjected to chiral resolution to separate the desired enantiomer. One documented method for the synthesis of racemic 1-amino-3-buten-2-ol starts with the addition of trimethylsilyl (B98337) cyanide to acrolein, followed by the reduction of the resulting cyanohydrin. nih.gov

The resolution of racemic 1-amino-3-buten-2-ol can be achieved using a chiral resolving agent. For example, the use of the ammonium (B1175870) salt of (+)-3-bromocamphor-8-sulfonic acid allows for the selective crystallization of one of the diastereomeric salts, from which the desired enantiomer of the amino alcohol can be liberated. nih.gov The resulting free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. chembk.com

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereochemical control is paramount in the synthesis of chiral molecules. This section explores methods that aim to selectively produce a specific stereoisomer of 2-aminobut-3-en-1-ol.

Diastereoselective Control in Amino Alcohol Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of amino alcohol synthesis, this often involves the use of chiral auxiliaries or reagents that influence the stereochemical outcome of a reaction. For instance, in the synthesis of substituted morpholines from vinyloxiranes and amino alcohols, the inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer of the product. lookchem.com While not directly a synthesis of 2-aminobut-3-en-1-ol, this principle of diastereoselective control is fundamental and can be applied to reactions leading to its formation. nih.gov

Enantioselective Catalytic Approaches

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering the potential to generate a desired enantiomer with high efficiency and selectivity. unibo.it These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Various catalytic systems have been developed for asymmetric synthesis. researchgate.net For the synthesis of chiral amino alcohols, enantioselective reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of an alkene are common strategies. Chiral Brønsted acids, for example, have been shown to be effective catalysts in a range of enantioselective transformations. unibo.it While a specific catalytic method for the direct synthesis of this compound is not detailed in the search results, the principles of enantioselective catalysis are broadly applicable. For instance, iridium-catalyzed asymmetric hydrogenation of homoallylic alcohols has been reported to produce chiral alcohols with high enantiomeric excess. ub.edu Such a strategy could potentially be adapted for the synthesis of the target molecule.

Below is a table summarizing the synthetic approaches:

| Synthetic Approach | Starting Material | Key Steps | Stereochemical Control |

| Multi-Step from Chiral Pool | D-isoascorbic acid | Undocumented | Inherent in starting material |

| Methyl (S)-(–)-lactate | Undocumented | Inherent in starting material | |

| Racemic 1-amino-3-buten-2-ol | Chiral resolution with (+)-3-bromocamphor-8-sulfonic acid nih.gov | Separation of enantiomers | |

| Stereoselective Synthesis | Vinyloxiranes and amino alcohols | Diastereoselective cyclization lookchem.com | Substrate-controlled |

| Enantioselective Catalysis | Prochiral substrates | Asymmetric reduction or aminohydroxylation | Catalyst-controlled |

Ligand Design for Asymmetric Catalysis (e.g., Phosphinooxazolines)

Chiral phosphinooxazoline (PHOX) ligands are a prominent class of P,N-ligands that have demonstrated remarkable effectiveness in a wide array of metal-catalyzed asymmetric reactions. psu.edu Their modular structure allows for systematic tuning of their steric and electronic properties, making them highly versatile for specific catalytic applications. psu.eduresearchgate.net The synthesis of these ligands is well-established, contributing to their widespread use. psu.eduresearchgate.net

In the context of synthesizing allylic amines, palladium-catalyzed asymmetric allylic substitution reactions using PHOX ligands have become a powerful method for constructing C-N bonds. researchgate.net These ligands create a chiral environment around the metal center, which enables the differentiation between enantiotopic faces of the substrate, leading to high enantioselectivity. psu.edu The effectiveness of PHOX ligands is not limited to palladium, as they have also been successfully employed with other metals like iridium, rhodium, and copper in various asymmetric transformations. psu.edutdx.cat For instance, iridium-catalyzed asymmetric hydrogenation is a major application for PHOX and related N,P ligands. beilstein-journals.org

The development of new PHOX derivatives, such as NeoPHOX ligands, continues to expand the scope of these catalysts, offering improved enantioselectivities in reactions like the palladium-catalyzed allylic substitution of both acyclic and more challenging cyclic substrates. beilstein-journals.org The flexibility in the synthesis of these ligands allows for the creation of a diverse library of catalysts to meet the demands of various synthetic challenges. beilstein-journals.org

Interactive Table: Applications of Phosphinooxazoline (PHOX) Ligands in Asymmetric Catalysis

| Metal | Reaction Type | Substrate Type | Key Feature of PHOX |

| Palladium | Allylic Alkylation/Amination | Allylic carbonates, acetates | Enantiocontrol in C-C and C-N bond formation researchgate.netnih.gov |

| Iridium | Asymmetric Hydrogenation | Unfunctionalized olefins | High enantioselectivity tdx.catbeilstein-journals.org |

| Rhodium | Allylic Amination | Racemic allylic phosphates | High regio- and enantioselectivity organic-chemistry.org |

| Copper | Various | - | Versatile for different transformations |

Chiral Phosphoric Acid-Mediated Pathways

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a broad range of asymmetric transformations, including the synthesis of chiral amines. researchgate.net These Brønsted acids operate through a mechanism involving hydrogen bonding and ion pairing to create a well-defined chiral environment, which allows for high levels of stereocontrol. researchgate.net

A key application of CPAs is in the asymmetric addition of nucleophiles to imines, a common strategy for synthesizing chiral amines. researchgate.net The dual functionality of the CPA, with its acidic proton and basic P=O group, allows it to activate both the electrophile and the nucleophile, facilitating the reaction and controlling the stereochemical outcome. researchgate.net Furthermore, CPAs have been successfully employed in dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product in high yield and enantioselectivity. beilstein-journals.org

The combination of CPAs with transition metal catalysts, such as palladium, has led to the development of powerful synergistic catalytic systems. sioc-journal.cn In these systems, the CPA can act as a chiral ligand for the metal, influencing the stereoselectivity of reactions like allylation and C-H functionalization. sioc-journal.cnacs.orgnih.gov This dual catalytic approach has proven to be highly effective for reactions that are challenging to control with a single catalyst. sioc-journal.cn

Copper(I)-Catalyzed 1,4-Boryl Addition

Copper(I)-catalyzed 1,4-boryl addition to 1,3-dienes is a powerful and increasingly popular method for the synthesis of chiral allylic boronates. chinesechemsoc.org These intermediates are highly versatile and can be readily converted into a variety of functional groups, including the amino and hydroxyl groups present in 2-aminobut-3-en-1-ol. The reaction typically involves the addition of a diboron (B99234) reagent across the diene system in the presence of a copper catalyst and a chiral ligand. chinesechemsoc.orgmdpi.com

The regioselectivity and enantioselectivity of the reaction are controlled by the choice of the chiral ligand. chinesechemsoc.org This method allows for the preparation of allylic boronates with high enantiomeric excess. chinesechemsoc.org The resulting allylboron reagents can then undergo chemoselective reactions with aldehydes to form homoallylic alcohols with high diastereoselectivity. acs.org

Recent advancements in this area have focused on the development of highly enantioselective 1,4-protoboration reactions of terminal 1,3-dienes, which provide access to chiral allylic boronate reagents bearing a distal tertiary carbon center. chinesechemsoc.org These methods often utilize commercially available copper catalysts and operate under mild conditions, making them attractive for synthetic applications. scispace.com The mechanism of these reactions is thought to involve the formation of a copper-boryl species as a key intermediate. mdpi.com

Kinetic Resolution Strategies (e.g., Enzymatic)

Kinetic resolution is a widely used strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched unreacted starting material and an enantioenriched product. acs.org

Enzymatic kinetic resolution is a particularly powerful and green approach, often utilizing lipases to selectively acylate one enantiomer of a racemic amine or alcohol. acs.orgtudelft.nl For instance, Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme for the kinetic resolution of amines, where it catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. wikipedia.org This method can provide high enantiomeric excess for both the acylated product and the remaining amine. wikipedia.org

A significant advancement in this area is dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.org Chemoenzymatic DKR, which employs a metal catalyst for racemization and an enzyme for selective reaction, has been successfully applied to the synthesis of enantiopure secondary alcohols and amines. wikipedia.org Non-enzymatic methods for the acylative kinetic resolution of primary allylic amines have also been developed, offering high selectivity factors. rsc.org

Interactive Table: Comparison of Kinetic Resolution Strategies

| Strategy | Catalyst/Reagent | Key Feature | Theoretical Max. Yield |

| Classical Kinetic Resolution | Chiral Reagent/Catalyst | Differential reaction rates of enantiomers | 50% acs.org |

| Enzymatic Kinetic Resolution | Enzyme (e.g., Lipase) | High enantioselectivity under mild conditions | 50% acs.org |

| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst | In situ racemization of one enantiomer | 100% acs.org |

Control of E/Z Isomerism in Allylic Systems

The control of E/Z isomerism in the synthesis of allylic systems is a critical aspect, as the geometry of the double bond can significantly influence the biological activity and physical properties of the final molecule. Several strategies have been developed to achieve high stereoselectivity in the formation of either the E or Z isomer.

One approach involves the use of photocatalysis, where the choice of photocatalyst can dictate the E/Z selectivity. semanticscholar.org The size and emissive energy of the photocatalyst can control the rates of electron and energy transfer, providing a mechanistic handle to favor the formation of either the E or Z isomer. semanticscholar.org For example, a larger, more sterically hindered photocatalyst can favor the kinetic E-product by disfavoring the isomerization to the more stable Z-isomer. semanticscholar.org

Transition metal catalysis also offers powerful methods for controlling E/Z selectivity. For instance, cobalt pincer complexes have been shown to catalyze the isomerization of allyl ethers with high selectivity for either the E or Z isomer, depending on the specific ligand and reaction conditions. acs.org The mechanism is believed to proceed through a π-allyl intermediate, where steric factors around this intermediate determine the stereochemical outcome. acs.org Similarly, ruthenium-based catalysts have been developed for the highly E-selective monoisomerization of alkenes. acs.org In some cases, the solvent has been shown to play a crucial role in determining the E/Z selectivity in photocatalytic reactions. rsc.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, economically viable, and sustainable. bohrium.com In the synthesis of allylic amines, several green chemistry approaches have been developed.

One strategy is the use of greener solvents, such as ethanol or water, to replace more hazardous organic solvents. organic-chemistry.orgacs.org For example, a molybdenum-catalyzed regioselective allylic amination has been developed that proceeds in ethanol with a recyclable catalyst system. organic-chemistry.orgacs.orgnih.gov Similarly, a nickel-catalyzed allylic amination using allylic alcohols has been reported to occur in water using nanomicelles, eliminating the need for additives or bases. rsc.org

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. bohrium.com The development of highly efficient and recyclable catalysts, such as the molybdenum-based system mentioned above, contributes significantly to the greenness of a synthesis. organic-chemistry.orgacs.org Furthermore, designing syntheses with fewer steps, such as by avoiding protecting groups where possible, also aligns with the principles of green chemistry. organic-chemistry.org

Computational and Theoretical Studies

Quantum Mechanical Calculations for Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of organic molecules. nih.govresearchgate.net For a molecule such as 2-aminobut-3-en-1-ol (B12102424) hydrochloride, these calculations can predict its three-dimensional structure, the distribution of electrons, and how it will interact with electromagnetic radiation in spectroscopic experiments.

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-aminobut-3-en-1-ol, multiple low-energy conformations are possible due to the rotation around its single bonds.

Conformational analysis of similar small amino alcohols reveals that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformers. frontiersin.orgdoi.org In the case of 2-aminobut-3-en-1-ol, a hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2) is expected to significantly influence its conformational preferences in the free base form. frontiersin.org The presence of the vinyl group (C=C) adds another layer of complexity to the conformational landscape.

Upon protonation to form the hydrochloride salt, the amino group becomes -NH3+, which can still act as a hydrogen bond donor to the hydroxyl oxygen. The electrostatic interactions between the charged ammonium (B1175870) group and the polar hydroxyl group, along with steric effects from the vinyl group, would be the primary determinants of the preferred conformation.

A systematic conformational search followed by geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set or higher) would be necessary to identify the global minimum and other low-energy conformers. scispace.com The relative energies of these conformers would indicate their population at a given temperature.

Illustrative Optimized Geometrical Parameters Below is a hypothetical data table showing selected optimized geometrical parameters for a low-energy conformer of 2-aminobut-3-en-1-ol, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.52 Å |

| C2-N | 1.48 Å | |

| C2-C3 | 1.49 Å | |

| C3=C4 | 1.34 Å | |

| C1-O | 1.43 Å | |

| Bond Angle | O-C1-C2 | 112.5° |

| N-C2-C1 | 109.8° | |

| N-C2-C3 | 110.5° | |

| C2-C3-C4 | 121.0° | |

| Dihedral Angle | H-O-C1-C2 | 180.0° (anti) or 60.0° (gauche) |

| N-C2-C3-C4 | Variable, defining key conformers |

Note: This table is illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would require specific calculations.

Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is a common technique used for this purpose. It provides information about atomic charges, hybridization, and delocalization of electron density through donor-acceptor interactions.

For 2-aminobut-3-en-1-ol hydrochloride, NBO analysis would likely show:

The positive charge is primarily localized on the -NH3+ group.

The oxygen atom of the hydroxyl group is a significant site of negative charge.

Hyperconjugative interactions, such as those between filled bonding orbitals and empty antibonding orbitals, contribute to the molecule's stability. For instance, delocalization of electron density from the C-C and C-H sigma bonds into the C=C pi-antibonding orbital (σ → π*) could be observed.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key components of electronic structure analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. In 2-aminobut-3-en-1-ol, the HOMO is likely to have significant contribution from the C=C π-orbital, while the LUMO might be a σ* orbital associated with the C-N or C-O bonds.

Illustrative Electronic Properties This table presents hypothetical electronic property data for this compound.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | ~5.0 D |

| NBO Charge on N | -0.85 e |

| NBO Charge on O | -0.70 e |

Note: These values are illustrative and would depend on the specific conformation and level of theory used.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus (e.g., using the GIAO method), one can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are often in good agreement with experimental data and can be invaluable for assigning peaks in complex spectra and confirming the structure and conformation of the molecule. researchgate.net For this compound, calculations could help assign the diastereotopic protons of the -CH2OH group, which would be sensitive to the molecule's conformation.

IR Spectroscopy: The calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. This spectrum can be compared with experimental data to identify characteristic vibrational modes. For this molecule, key predicted peaks would include the O-H and N-H stretching frequencies (typically in the 3200-3500 cm⁻¹ region), C-H stretching frequencies, and the C=C stretching frequency (around 1640-1680 cm⁻¹). acs.org

Illustrative Predicted Spectroscopic Data

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹³C NMR | ~135 ppm | =CH |

| ~118 ppm | =CH₂ | |

| ~65 ppm | -CH(N)- | |

| ~60 ppm | -CH₂OH | |

| ¹H NMR | ~5.9 ppm | =CH |

| ~5.3 ppm | =CH₂ | |

| ~3.8 ppm | -CH(N)- | |

| ~3.6 ppm | -CH₂OH | |

| IR | ~3350 cm⁻¹ | O-H stretch |

| ~3200 cm⁻¹ | N-H stretch (in -NH₃⁺) | |

| ~1645 cm⁻¹ | C=C stretch |

Note: This table is for illustrative purposes. The exact values depend on the computational method and solvent model used.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone in understanding the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimentation alone. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize the fleeting transition states, and predict the reaction's kinetics. cdnsciencepub.com

A transition state (TS) is a specific point along a reaction coordinate that represents the highest energy barrier between reactants and products. Locating and characterizing the TS is a central goal of mechanistic studies. Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For reactions involving this compound, such as nucleophilic addition to the double bond or reactions at the amino or hydroxyl groups, computational methods could be used to:

Propose plausible reaction pathways.

Locate the transition state structure for each step.

Analyze the geometry of the TS to understand the key interactions that stabilize it. For example, in a reaction catalyzed by a chiral entity, non-covalent interactions in the transition state are often responsible for the observed stereoselectivity. acs.org

Once the reactants, products, and transition states have been located and their energies calculated, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products, with the transition states representing the peaks.

From the energy profile, key kinetic parameters can be derived:

Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants. This is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Energy (ΔGrxn): The difference in Gibbs free energy between the products and the reactants. This indicates whether the reaction is thermodynamically favorable (exergonic, ΔGrxn < 0) or unfavorable (endergonic, ΔGrxn > 0).

For instance, a computational study on the addition of a nucleophile to the vinyl group of 2-aminobut-3-en-1-ol would compare the activation energies for addition at the two different carbons of the double bond to predict the regioselectivity of the reaction. Similarly, in an enantioselective reaction, comparing the activation energies of the transition states leading to the two different enantiomeric products can explain and predict the enantiomeric excess. acs.org

Illustrative Reaction Energy Profile Data This table provides a hypothetical energy profile for a reaction involving 2-aminobut-3-en-1-ol.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +25.4 | Highest energy barrier, rate-determining step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State 2 | +15.8 | Barrier to the second step |

| Products | -20.1 | Final products of the reaction |

Note: This table is a simplified, illustrative example of the kind of data generated in a computational study of a reaction mechanism.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of this technique to the broader class of β-amino alcohols provides a framework for understanding its potential dynamic behavior.

MD simulations can elucidate the conformational landscape of flexible molecules like 2-Aminobut-3-en-1-ol, revealing the preferred spatial arrangements of its functional groups. For instance, simulations can predict the distribution of different conformers in solution, which is crucial for understanding its reactivity and interactions with other molecules. The stability of intramolecular hydrogen bonds, which can significantly influence the molecule's shape and energy, can also be assessed.

In the context of its applications, MD simulations can model the interaction of 2-Aminobut-3-en-1-ol with other chemical species, such as metal catalysts or biological macromolecules. For example, studies on other β-amino alcohols have used MD simulations to understand their binding to proteins and their potential as enzyme inhibitors. researchgate.net These simulations can provide detailed information on the binding modes, interaction energies, and the role of solvent molecules in the binding process. A recent study, for instance, utilized MD simulations to investigate the stability of complexes formed between β-amino alcohol derivatives and the main protease of SARS-CoV-2. researchgate.net

Furthermore, MD simulations have been employed to study the behavior of unsaturated molecules in various environments. For example, simulations of unsaturated lipids in monolayers have provided insights into the ordering and orientation of double bonds, which is relevant to the vinyl group in 2-Aminobut-3-en-1-ol. nih.gov Such studies can help predict how the unsaturated portion of the molecule might influence its packing and interactions in condensed phases or at interfaces.

The general approach in these simulations involves defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory provides information on the structural and dynamic properties of the molecule.

While awaiting specific studies on this compound, the established use of MD simulations for related β-amino alcohols and unsaturated compounds underscores its potential to provide valuable insights into the conformational dynamics, intermolecular interactions, and solvent effects pertinent to this compound.

Prediction of Stereoselectivity

The prediction of stereoselectivity is a significant area of computational chemistry, particularly for chiral molecules like 2-Aminobut-3-en-1-ol which can be used as a catalyst or chiral auxiliary in asymmetric synthesis. Computational models have been developed to forecast the stereochemical outcome of reactions, thereby guiding the design of more efficient and selective synthetic routes.

One of the prominent methods for predicting stereoselectivity is the use of Quantitative Structure-Selectivity Relationship (QSSR) models . acs.orgresearchgate.netnih.gov These models establish a mathematical correlation between the structural features of a catalyst, such as a β-amino alcohol, and the enantioselectivity of the reaction it catalyzes. For the addition of diethylzinc (B1219324) to benzaldehyde (B42025), a well-studied reaction catalyzed by β-amino alcohols, QSSR models have demonstrated reliable predictions. acs.orgnih.gov These models often utilize descriptors derived from quantum mechanical calculations to quantify the steric and electronic properties of the catalyst. The strength of this approach lies in its ability to yield accurate selectivity predictions from relatively simple theoretical calculations, sometimes in a matter of minutes. researchgate.netnih.gov

The general workflow for developing a QSSR model involves:

Selection of a training set: A diverse set of catalysts with known experimental selectivities is chosen.

Generation of molecular descriptors: 3D structures of the catalysts are generated and optimized, often using quantum mechanical methods. From these structures, various steric and electronic descriptors are calculated.

Model development: Statistical methods, such as linear regression, are used to build a mathematical model that correlates the descriptors with the observed selectivity.

Validation: The predictive power of the model is tested using an external set of catalysts (a prediction set) that were not used in the model's development.

Below is a conceptual data table illustrating the type of data used and generated in QSSR studies for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by various β-amino alcohols.

| Catalyst (β-Amino Alcohol) | Experimental ee (%) | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Catalyst A | 95 | 2.5 | 94 |

| Catalyst B | 80 | 1.5 | 82 |

| Catalyst C | 50 | 0.7 | 55 |

| Catalyst D | 98 | 3.0 | 97 |

Note: This table is illustrative. The actual catalysts and values would be specific to the research study.

Density Functional Theory (DFT) calculations are another powerful tool for predicting stereoselectivity. thieme.de DFT can be used to model the transition states of competing reaction pathways that lead to different stereoisomers. By calculating the relative energies of these transition states, one can predict which stereoisomer will be the major product. This approach provides a detailed mechanistic understanding of the origin of stereoselectivity. For instance, in the dual-catalytic synthesis of vicinal amino alcohols, DFT calculations were crucial in elucidating the diastereoselectivity by comparing the energies of different six-membered-ring transition states. thieme.de The calculations confirmed that the stereoselectivity was determined by a radical-type Zimmerman-Traxler transition state. thieme.de

Computational tools for predicting stereoselectivity are continuously evolving, with machine learning techniques also emerging as a promising approach. arxiv.org These methods can analyze large datasets of reactions to identify complex patterns that govern stereochemical outcomes. For chiral catalysts like 2-Aminobut-3-en-1-ol, these predictive models are invaluable for a priori catalyst design, allowing for the rational development of new and more effective catalysts for asymmetric synthesis. researchgate.netnih.gov

Applications in Advanced Organic Synthesis Non Clinical

Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of 2-Aminobut-3-en-1-ol (B12102424) hydrochloride renders it an important starting material in asymmetric synthesis. pharmaffiliates.comnih.govambeed.com The term "chiral building block" refers to a molecule that is used as a starting fragment in the construction of larger, more complex chiral molecules. The inherent chirality of the building block is transferred to the final product, influencing its stereochemistry. Both the (R) and (S) enantiomers of 2-aminobut-3-en-1-ol and its hydrochloride salt are utilized in synthetic chemistry. pharmaffiliates.com

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Chiral 1,2-amino alcohols are a privileged class of precursors for a wide range of ligands due to the straightforward synthetic routes to access them. researchgate.netresearchgate.net 2-Aminobut-3-en-1-ol hydrochloride serves as a precursor for several important classes of chiral ligands.

Chiral Phosphine-Amine (P,N) ligands are a class of bidentate ligands that coordinate to a metal center through both a phosphorus and a nitrogen atom. These ligands have been successfully applied in numerous metal-catalyzed asymmetric reactions. researchgate.netresearchgate.net The synthesis of P,N ligands often involves the condensation of a chiral amino alcohol with a phosphine-containing moiety. d-nb.info For example, a common route involves the reaction of the amino group of the chiral amino alcohol with a phosphine-substituted aldehyde, followed by reduction of the resulting imine to furnish the final P,N ligand. The hydroxyl group of the amino alcohol can also be converted into a leaving group to facilitate substitution with a phosphine (B1218219) nucleophile. The presence of the vinyl group in 2-aminobut-3-en-1-ol offers a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties.

Table 1: General Synthetic Approach for P,N Ligands from Amino Alcohols

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Condensation/Reductive Amination | Phosphino-benzaldehyde, NaBH₄ | Forms the amine-phosphine bond. |

| 2 | O-Functionalization & Substitution | TsCl, PPh₂⁻ | Converts the hydroxyl group into a phosphine moiety. |

This table represents generalized synthetic strategies for P,N ligands derived from amino alcohols. d-nb.info

Oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are powerful tools for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov These catalysts are prepared by the condensation of a chiral 1,2-amino alcohol with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex or a boronic acid. nih.govmdpi.comresearchgate.net The resulting heterocyclic catalyst creates a chiral environment around the boron atom, which coordinates to both the reducing agent (borane) and the ketone substrate. This ternary complex facilitates a highly enantioselective hydride transfer. mdpi.com Given that this compound is a chiral 1,2-amino alcohol, it is a suitable precursor for generating this class of catalysts. The general method involves reacting the amino alcohol with borane (BH₃) to form the 1,3,2-oxazaborolidine ring system. nih.gov

Table 2: Key Features of Oxazaborolidine-Catalyzed Ketone Reduction

| Feature | Description | Reference |

|---|---|---|

| Catalyst Precursor | Chiral 1,2-amino alcohol (e.g., from proline, valinol) | nih.gov |

| Mechanism | Formation of a ternary complex between the catalyst, borane, and ketone. | mdpi.com |

| Key Interaction | The nitrogen atom of the catalyst coordinates to the borane reducing agent, increasing the Lewis acidity of the endocyclic boron atom. | nih.gov |

| Outcome | Highly enantioselective reduction of a wide range of ketones. | researchgate.net |

Beyond P,N ligands and oxazaborolidines, this compound can be used to synthesize other important chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. The amino alcohol functionality is a precursor to the widely used phosphine-oxazoline (PHOX) ligands, which are synthesized from chiral amino alcohols and phosphinonitriles. mdpi.com Furthermore, the compound can be used to create chiral synthons for the synthesis of β-aryl-α,β-unsaturated amino alcohols, which are valuable intermediates for biologically active molecules. rsc.org

The functional groups within this compound provide the necessary handles for its incorporation into more complex molecular architectures, particularly heterocyclic ring systems which form the core of many natural products and pharmaceutical agents. google.comucl.ac.uk

The indole (B1671886) nucleus is one of the most common heterocycles in chemistry. core.ac.uk Well-established methods for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, rely on specific precursors. bhu.ac.inwikipedia.org The Fischer indole synthesis, for instance, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While not a direct precursor, the vinyl group of 2-aminobut-3-en-1-ol could be oxidatively cleaved (e.g., via ozonolysis) to generate an aldehyde, which could then serve as the carbonyl component in a Fischer synthesis.

The β-carboline scaffold is another critical heterocyclic motif, often found in alkaloids. ljmu.ac.uknih.gov The Pictet-Spengler reaction is a primary method for its synthesis, involving the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by acid-catalyzed ring closure onto the aromatic ring. wikipedia.orgnih.gov The formation of spiro-β-carbolines can be achieved through variations of this reaction. To utilize this compound as a precursor for a β-carboline via a Pictet-Spengler type reaction, a synthetic sequence would be required to first construct the necessary β-arylethylamine framework. The vinyl group could potentially serve as a handle for a cross-coupling reaction to attach the required aryl group, followed by further functional group manipulations to create the full tryptamine (B22526) or related β-arylethylamine structure needed for the cyclization. mdpi.com

Table 3: Classic Reactions for Heterocycle Synthesis

| Heterocycle | Key Reaction | Required Precursors | Potential Role of 2-Aminobut-3-en-1-ol |

|---|---|---|---|

| Indole | Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | The vinyl group could be converted to the required aldehyde component. |

| β-Carboline | Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | The amine and vinyl group could be elaborated into the required β-arylethylamine backbone. |

This table outlines the potential, multi-step utility of the title compound in established synthetic routes. wikipedia.orgmdpi.com

Precursor for Complex Heterocyclic Systems

Other Nitrogen and Oxygen Heterocycles

Nitrogen- and oxygen-containing heterocycles are core structures in many functional molecules. pitt.eduresearchgate.net The structural elements of this compound provide a ready template for constructing these rings. For instance, the (S)-enantiomer has been used as a starting material for creating dimeric structures, such as in the synthesis of ethambutol (B1671381) analogs. In one procedure, (S)-2-aminobut-3-en-1-ol hydrochloride was reacted with dibromoethane to yield (2S,2′S)-2,2′-(ethane-1,2-diylbis(azanediyl))bis(but-3-en-1-ol), a diamine-diol structure that serves as a scaffold for further elaboration. mdpi.com

Furthermore, the vinyl group and the 1,2-amino alcohol arrangement are ideal for cascade reactions that rapidly build molecular complexity. A prominent example is the aza-Cope/Mannich reaction. researchgate.netwikipedia.orgchem-station.com In this sequence, a derivative of the amino alcohol reacts with an aldehyde to form an unsaturated iminium ion. This intermediate undergoes a google.comgoogle.com-sigmatropic rearrangement (the aza-Cope step) to generate an enol and a new iminium ion, which then immediately engage in an intramolecular Mannich reaction to form a substituted pyrrolidine (B122466) ring. researchgate.netwikipedia.orgchem-station.com This powerful transformation constructs multiple carbon-carbon bonds in a single, highly stereoselective operation. nih.govlookchem.com

Table 1: Heterocycle Synthesis from 2-Aminobut-3-en-1-ol Derivatives

| Starting Material Derivative | Reaction Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| (S)-2-Aminobut-3-en-1-ol | Dimerization with Dibromoethane | Diaminodiol | Precursor for larger heterocyclic systems. mdpi.com |

| 1-Aminobut-3-en-2-ol (Isomer) | Aza-Cope/Mannich Cascade | Substituted Pyrrolidine | Rapid construction of complex pyrrolidine rings. researchgate.netpreprints.org |

Construction of Complex Carbon Skeletons

The construction of intricate carbon frameworks is a central goal of organic synthesis. This compound serves as a valuable chiral building block for this purpose. The aza-Cope/Mannich reaction cascade, mentioned previously, is a prime example of its utility in building complex skeletons. This reaction doesn't just form a heterocycle; it establishes a densely functionalized carbocyclic framework with precise stereochemical control, generating multiple stereocenters in a predictable manner. researchgate.netwikipedia.orgnih.gov

The versatility of the compound is further demonstrated in its use for synthesizing star-shaped molecules, which are complex architectures with multiple arms radiating from a central core. rsc.org For example, derivatives like 3-aminobut-2-enenitrile have been used in condensation reactions with tetrakis-aldehydes to form tetrapodal 1,4-dihydropyridine (B1200194) structures. rsc.org While not a direct use of 2-aminobut-3-en-1-ol, this illustrates how aminobutene scaffolds contribute to complex, multi-dimensional carbon skeletons. Additionally, Heck coupling reactions of protected 2-aminobut-3-en-1-ols with partners like cyclohexenyl triflate have been accomplished, demonstrating its utility in forming carbon-carbon bonds to construct elaborate acyclic and cyclic systems. researchgate.net

Role in Materials Science and Polymer Chemistry

The combination of a polymerizable vinyl group and reactive amine/hydroxyl functionalities makes 2-aminobut-3-en-1-ol an attractive monomer for creating advanced functional materials.

Monomer for Functional Polymers (e.g., Polyurethanes, Polyimides)

The development of high-performance polymers often relies on monomers that impart specific properties. This compound is a candidate for creating such functional polymers.

Polyurethanes: Polyurethanes are typically formed by the reaction of polyols with diisocyanates. google.com Amino alcohols are well-established as useful components, acting as chain extenders or contributing to the polyol component. epo.orggoogleapis.com The amine and alcohol groups of 2-aminobut-3-en-1-ol can both react with isocyanate groups, allowing it to be incorporated into a polyurethane backbone. The pendant vinyl group remains available for subsequent cross-linking or modification, offering a route to networked or functionalized materials. researchgate.net

Polyimides: Polyimides are renowned for their thermal stability and are generally synthesized from dianhydrides and diamines. sci-hub.seineosopen.org While 2-aminobut-3-en-1-ol is not a diamine, it can be converted into one. More importantly, the use of diamine monomers containing vinyl or allyl groups is a known strategy to produce polyimide resins that can be cross-linked through the vinyl groups upon heating. google.com Incorporating a derivative of 2-aminobut-3-en-1-ol into a diamine monomer would introduce this cross-linking capability, enhancing the mechanical and thermal properties of the final polyimide material.

Precursor for Smart Materials (e.g., Responsive Polymers)

"Smart" or responsive polymers undergo significant changes in their properties in response to external stimuli like pH, temperature, or light. nih.govoulu.fi The functional groups on 2-aminobut-3-en-1-ol make it an excellent precursor for such materials. doabooks.org

Polymers containing amino groups are often pH-responsive; the amine can be protonated or deprotonated, altering the polymer's solubility and conformation. nih.govresearchgate.net By polymerizing the vinyl group of a suitably protected 2-aminobut-3-en-1-ol derivative, a polymer with pendant amino alcohol side chains can be created. Such a polymer would be expected to exhibit pH-sensitivity. Furthermore, the hydroxyl groups can participate in hydrogen bonding, potentially imparting temperature-responsive behavior, such as a lower critical solution temperature (LCST). These responsive polymers have applications in drug delivery, sensors, and actuators. oulu.fidoabooks.org

Development of Catalytic Systems (Beyond Ligand Synthesis)

In asymmetric catalysis, chiral ligands are typically used to induce stereoselectivity. However, the substrate itself can also direct the outcome of a reaction. Derivatives of 2-aminobut-3-en-1-ol are excellent substrates for such "directed" reactions.

A key example is the directed hydrogenation of alkenes. ethz.ch The hydroxyl group of an allylic or homoallylic alcohol can coordinate to a metal catalyst, such as rhodium or iridium, and direct the delivery of hydrogen to one face of the nearby double bond. nih.govnih.gov This interaction positions the substrate within the catalyst's chiral pocket in a specific orientation, leading to high levels of stereocontrol in the formation of the new chiral center. ethz.ch In these systems, the amino alcohol derivative is not part of an external ligand but is an active participant in the catalytic cycle, influencing the reaction's stereochemical course through a temporary substrate-catalyst interaction. researchgate.net This strategy provides access to a range of β- and γ-amino alcohols, which are valuable motifs in pharmacologically active molecules. rsc.org

Table 2: Substrate-Directed Catalysis

| Reaction | Substrate Type | Role of Aminobutenol Moiety | Catalytic System | Outcome |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Allylic/Homoallylic Alcohol | Hydroxyl group acts as a directing group for the metal catalyst. ethz.chnih.gov | Rhodium or Iridium complexes | High diastereoselectivity in the reduction of the C=C bond. nih.gov |

Probes for Mechanistic Studies in Organic Reactions

Understanding how a chemical reaction proceeds at a molecular level is fundamental to developing new and improved synthetic methods. Due to its well-defined structure and functionality, 2-aminobut-3-en-1-ol and its derivatives serve as powerful probes for elucidating reaction mechanisms.

The aza-Cope/Mannich reaction provides a clear example. chem-station.com The stereospecificity of this cascade reaction is directly tied to the geometry of the transition state of the initial google.comgoogle.com-sigmatropic rearrangement. chem-station.com By using enantiomerically pure starting materials derived from (R)- or (S)-2-aminobut-3-en-1-ol and analyzing the stereochemistry of the resulting pyrrolidine products, chemists can deduce the preferred chair-like transition state of the rearrangement. This provides deep insight into the fundamental principles of pericyclic reactions and stereocontrol. nih.govlookchem.com

Similarly, in the directed hydrogenation reactions discussed previously, derivatives of 2-aminobut-3-en-1-ol help to dissect the forces at play in the catalytic cycle. By comparing the reaction outcomes of the free alcohol with an ether-protected analogue (where coordination is blocked), researchers can determine the extent to which hydrogen bonding versus direct coordination to the metal center is responsible for the directing effect. researchgate.net These studies are crucial for the rational design of new catalysts and stereoselective reactions.

Future Research Directions and Unexplored Avenues

Novel Stereoselective Synthesis of 2-Aminobut-3-EN-1-OL (B12102424) Hydrochloride

The precise three-dimensional arrangement of atoms in a molecule is critical for its function, particularly in biological and materials contexts. Achieving high stereoselectivity in the synthesis of 2-Aminobut-3-en-1-ol hydrochloride is a key area for future research. Current methods, while effective, provide an opportunity for the development of more efficient and elegant strategies.

Future approaches could move beyond classical resolutions and focus on asymmetric catalysis. One promising avenue is the stereoselective aminohydroxylation of allylic carbamates, a process that can be mediated by catalysts like potassium osmate to install the amino and hydroxyl groups with specific stereochemistry. beilstein-journals.org Another strategy involves the development of novel chiral catalysts specifically designed for the synthesis of 2-amino-1,3-diol moieties, which are structurally analogous to the target compound. beilstein-journals.org Research into enantiospecific cyclizations, such as the Pictet-Spengler reaction, could also inspire new pathways to control the stereocenters during the formation of the molecule's backbone. mdpi.com

| Potential Strategy | Description | Key Advantage | Relevant Research Area |

| Asymmetric Aminohydroxylation | Direct, stereocontrolled introduction of amine and alcohol functionalities across a double bond. | High atom economy and stereochemical control. | Osmium-catalyzed reactions, Sharpless aminohydroxylation. beilstein-journals.org |

| Chiral Catalyst Development | Design of new organocatalysts or metal complexes to guide the stereochemical outcome of the reaction. | Tunable reactivity and selectivity for specific substrates. | Asymmetric catalysis, organocatalysis. |

| Chemoenzymatic Synthesis | Using enzymes to perform key stereoselective steps in the synthetic sequence. | High enantioselectivity under mild, sustainable conditions. | Biocatalysis, green chemistry. bottalab.itucl.ac.uk |

| Substrate-Controlled Synthesis | Utilizing a chiral starting material to direct the stereochemistry of subsequent transformations. | Predictable outcomes based on existing chirality. | Total synthesis, chiral pool synthesis. mdpi.com |

Exploration of New Reactivity Modes and Catalytic Transformations

The chemical utility of this compound is defined by the reactivity of its functional groups: the primary amine, the primary alcohol, and the vinyl group. While standard transformations like N-alkylation are known, significant opportunities exist in exploring novel reactivity patterns through modern catalysis. mdpi.com

The amine functionality makes the compound an ideal candidate for powerful multicomponent reactions such as the Petasis reaction, which combines an amine, a carbonyl compound, and a boronic acid to rapidly build molecular complexity. acs.org Furthermore, the vinyl group is a versatile handle for a host of metal-catalyzed transformations. Gold-catalyzed reactions, for instance, could enable unique cyclization pathways, while nickel-catalyzed arylative cyclizations could be employed to construct complex heterocyclic scaffolds. ntu.edu.sgnottingham.ac.ukresearchgate.net The development of catalytic systems that can selectively activate and transform the alkene in the presence of the amine and alcohol would open up a vast new chemical space for derivatization.

| Catalytic Approach | Potential Transformation | Resulting Structure | Significance |

| Petasis Reaction | Multicomponent coupling with boronic acids and aldehydes. | Highly substituted α-amino acids and β-amino alcohols. | Rapid generation of molecular diversity. acs.org |

| Gold Catalysis | Hydroamination, hydroalkoxylation, or cycloisomerization. | Nitrogen- or oxygen-containing heterocycles. | Mild reaction conditions and unique reactivity. ntu.edu.sgresearchgate.net |

| Nickel Catalysis | Arylative cyclization with aryl halides. | Aryl-substituted cyclic amines. | C-C and C-N bond formation in a single step. nottingham.ac.uk |

| Pictet-Spengler Reaction | Cyclization with aldehydes or ketones. | Tetrahydroisoquinoline-like scaffolds. | Access to biologically relevant heterocyclic cores. mdpi.combottalab.it |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition of a chemical process from laboratory-scale discovery to industrial-scale production presents challenges in terms of safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in continuous streams within a network of tubes and reactors, offers solutions to these challenges.

The synthesis and derivatization of this compound are well-suited for adaptation to flow processes. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The improved safety profile, due to the small reaction volumes at any given moment, is particularly advantageous when handling energetic or hazardous intermediates. As demonstrated in the synthesis of complex natural products like indole (B1671886) alkaloids using flow electrochemistry, this technology can enable reactions that are difficult to control in traditional batch setups. mdpi.com Automating these flow systems can further accelerate the exploration of reaction conditions and the production of compound libraries for screening.

| Benefit of Flow Chemistry | Impact on Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates, higher yields, and reduced side products. |

| Precise Process Control | Superior reproducibility and the ability to safely access a wider range of reaction conditions. |

| Increased Safety | Minimized risk by using small volumes of reagents, even at high throughput. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production by running the system for longer periods. |

| Automation Integration | Enables high-throughput screening of reaction conditions and automated library synthesis. |

Sustainable and Biocatalytic Approaches to its Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods, prioritizing environmental friendliness and resource efficiency. Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this movement and holds immense promise for the production of this compound.

| Biocatalyst Class | Reaction Type | Application to Synthesis |

| Transaminase (ATA) | Asymmetric reductive amination of a keto-alcohol precursor. | Direct, enantioselective formation of the primary amine. |

| Lipase (B570770) | Enantioselective acylation or hydrolysis of an ester derivative. | Kinetic resolution of a racemic mixture to isolate one enantiomer. researchgate.net |

| Norcoclaurine Synthase (NCS) | Pictet-Spengler-type condensation and cyclization. | Potential for enzymatic synthesis of complex heterocyclic derivatives. bottalab.it |

| Dehydrogenase / Reductase | Stereoselective reduction of a ketone precursor. | Creation of a chiral alcohol center. |

Applications in Emerging Fields of Chemistry (e.g., Supramolecular Chemistry, Bio-conjugation)

The unique combination of functional groups in this compound makes it an attractive building block for applications in cutting-edge areas of chemistry.

In supramolecular chemistry , which involves the design of complex assemblies held together by non-covalent forces, the compound can act as a versatile node. Its ability to form hydrogen bonds via its amine and alcohol groups, coupled with the potential for derivatization at three distinct points, allows it to be incorporated into larger architectures such as star-shaped molecules, polymers, or metal-organic frameworks. rsc.org

In bioconjugation , the goal is to link molecules to biological systems like proteins or nucleic acids. The vinyl group of this compound can participate in a variety of coupling reactions, while the amine and alcohol serve as handles for attaching linkers, such as polyethylene (B3416737) glycol (PEG) chains, to improve properties like water solubility. tuwien.at The alkyne analogue of this compound is already utilized in click chemistry, a powerful bioconjugation tool, strongly suggesting a similar potential for the alkene version in reactions like thiol-ene coupling or photo-click chemistry. fluorochem.co.uk

| Emerging Field | Potential Role of the Compound | Key Functional Groups |

| Supramolecular Chemistry | Bifunctional or trifunctional building block for complex architectures. | Amine, Alcohol (for H-bonding), Vinyl (for polymerization). |

| Bioconjugation | A scaffold for linking to biomolecules or modifying probes. | Vinyl (for covalent coupling), Amine/Alcohol (for linker attachment). |

| Materials Science | Monomer for the synthesis of functional polymers. | Vinyl, Amine, Alcohol. |

| Medicinal Chemistry | Chiral scaffold for the synthesis of lead-like compounds. | All three functional groups provide vectors for diversification. |

Advanced Computational Predictions and Machine Learning in Reaction Discovery

The trial-and-error approach to discovering new reactions and optimizing conditions is being revolutionized by computational chemistry and artificial intelligence. These in silico tools can accelerate research and provide insights that are difficult to obtain through experimentation alone.

For this compound, Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic properties, understand its reactivity, and elucidate the mechanisms of potential new transformations. researchgate.net This can help in designing catalysts and predicting the feasibility of a proposed reaction before entering the lab.

Furthermore, machine learning (ML) algorithms can be trained on existing reaction data to predict the outcomes of new reactions, suggest optimal conditions, or even propose entirely novel synthetic routes. whiterose.ac.uk Computational tools can also be used to design libraries of derivatives and perform virtual screening against biological targets, using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to prioritize the synthesis of compounds with the highest potential for desired activities. researchgate.net This synergy between computational prediction and experimental validation represents a powerful paradigm for future research. whiterose.ac.uk

| Computational Tool | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculate electronic structure, reaction energies, and transition states. | Mechanistic insights, prediction of reactivity and spectral properties. researchgate.net |

| Molecular Docking | Simulate the binding of derivatives to a biological target (e.g., an enzyme). | Prediction of binding affinity and mode, guiding drug design. researchgate.net |

| In Silico ADMET Prediction | Predict the pharmacokinetic and toxicity properties of virtual compounds. | Prioritization of candidates with drug-like properties. researchgate.net |

| Machine Learning (ML) | Analyze large datasets to predict reaction outcomes or propose new syntheses. | Accelerated discovery of new reactions and optimization of conditions. whiterose.ac.uk |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-Aminobut-3-EN-1-OL hydrochloride?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and stereochemistry, complemented by high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can validate molecular weight, while X-ray crystallography may resolve crystal structure ambiguities. Cross-reference with established reference standards for pharmaceutical-grade validation .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Implement OSHA-compliant protocols: use fume hoods with ≥100 ft/min face velocity for hazardous vapors, wear impervious gloves (tested for chemical resistance), and safety goggles. Store in sealed containers away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Document waste disposal via certified hazardous waste contractors .

Q. What synthetic routes are feasible for producing this compound?

- Methodological Answer : Opt for enantioselective synthesis via catalytic asymmetric aminohydroxylation of butadiene derivatives, followed by hydrochloride salt formation. Monitor reaction kinetics using in-situ FTIR or Raman spectroscopy. Optimize parameters (temperature, solvent polarity) using factorial design to maximize yield and minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Conduct sensitivity analysis on computational models (e.g., DFT calculations) to identify overlooked variables (e.g., solvent effects, trace impurities). Validate with controlled experiments under inert atmospheres. Cross-validate using alternative software platforms (e.g., Gaussian vs. ORCA) to isolate algorithmic biases .

Q. What strategies optimize reaction conditions for scaling up synthesis while retaining enantiomeric purity?

- Methodological Answer : Employ continuous-flow reactor systems to enhance heat/mass transfer and reduce racemization risks. Use membrane separation technologies (e.g., chiral stationary phases) for in-line purification. Apply process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess (ee) .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?